N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-16-12-13-21-22(17(16)2)25-24(29-21)27(15-14-26(3)4)23(28)20-11-7-9-18-8-5-6-10-19(18)20;/h5-13H,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAZKYQHRNLJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC4=CC=CC=C43)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, which are believed to enhance its solubility and bioavailability.
- Molecular Formula : C21H23ClN4OS2
- Molecular Weight : Approximately 447.0 g/mol
While the precise biological mechanisms of this compound remain to be fully elucidated, studies on structurally similar compounds suggest several potential activities:
- Antimicrobial Activity : Compounds with thiazole and naphthalene derivatives have demonstrated antibacterial and antifungal properties against various pathogens, including resistant strains of Staphylococcus aureus and Candida species .
- Anticancer Potential : Preliminary investigations indicate that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Enzyme Inhibition : Some studies suggest that compounds with similar structures may act as inhibitors for specific enzymes involved in disease pathways, although further research is necessary to confirm these effects for this compound specifically .
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results indicated that compounds with similar structural features exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Case Study 2: Anticancer Activity
In vitro studies involving the MCF-7 cell line demonstrated that thiazole derivatives could induce apoptosis and inhibit proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators, suggesting a potential role for this compound in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride has been investigated for its potential therapeutic effects. It exhibits promising activity against various diseases due to its ability to interact with specific molecular targets within biological systems.
- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, influencing pathways such as signal transduction and gene expression regulation. This modulation can lead to therapeutic effects depending on the target pathways involved.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its structure allows it to engage with cancer cell receptors, potentially inhibiting tumor growth or inducing apoptosis in malignant cells.
- Case Study : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its unique combination of functional groups contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Case Study : Laboratory tests demonstrated that the hydrochloride form of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple synthetic steps. The reaction conditions are crucial; temperature control and solvent choice can significantly affect the outcome.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with readily available precursors that contain the naphthalene and benzo[d]thiazole moieties.
- Reactions : Common reactions may include:
- Amide formation
- Alkylation processes
- Cyclization reactions to form the thiazole ring
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
Compound 2 (): 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole shares the benzothiazole-naphthalene hybrid structure but substitutes the naphthamide with a pyrazole-cyanogroup. This introduces polar functional groups (NH₂, CN), increasing hydrophilicity compared to the target compound’s lipophilic naphthamide .
- Key Differences: Functional Groups: Amino and cyano groups vs. naphthamide. Spectral Data: IR shows NH₂ (3345–3315 cm⁻¹) and CN (2215 cm⁻¹), whereas the target compound would exhibit amide C=O (~1670 cm⁻¹) and aromatic C=C (1590 cm⁻¹) peaks .
Compound 8 (): 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole incorporates an ethylimidoform group, altering electronic properties.
Aminoethyl-Substituted Analogues
SzR-105 (): N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride shares the dimethylaminoalkyl side chain but uses a quinoline-carboxamide core. The quinoline ring’s planar structure may enhance DNA intercalation, unlike the benzothiazole-naphthamide system .
Compound: N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride replaces the naphthamide with a sulfonamidoacetamide group. The sulfonamide’s electron-withdrawing nature contrasts with the naphthamide’s aromatic bulk, affecting solubility and metabolic stability .
Functional Group Analysis
- Amide vs. Sulfonamide : The target’s amide group (C=O at ~1670 cm⁻¹) is less acidic than sulfonamide’s SO₂NH (broad ~1300 cm⁻¹), affecting protonation states in physiological environments .
- Dimethylaminoethyl Side Chain: Common to ranitidine () and SzR-105 (), this group enhances water solubility and cationic character, aiding membrane permeability .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing naphthamide-thiazole hybrids, and how can reaction progress be monitored?
- Answer : The synthesis typically involves coupling reactions under reflux conditions. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base . Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 9:1) and confirmed by UV visualization . Post-reaction workup includes solvent removal under reduced pressure, extraction with ethyl acetate, and purification via recrystallization (ethanol) or column chromatography .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Answer : Multimodal characterization is critical:
- FT-IR : Identify functional groups (e.g., C=O at ~1670–1710 cm⁻¹ for amides) .
- NMR : H NMR (400 MHz) and C NMR (100 MHz) in DMSO- confirm proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.08–7.88 ppm, while NH protons are exchangeable with DO .
- Elemental Analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. What purification strategies are effective for isolating hydrochloride salts of similar compounds?
- Answer : After acid-base extraction (e.g., aqueous HCl), the hydrochloride salt is precipitated by adding ice-cold water. The crude product is washed with ethanol and recrystallized from methanol:acetone (1:1) to enhance purity .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Answer : Key parameters include:
- Solvent Ratios : Adjusting toluene:water (8:2) during reflux improves reaction homogeneity and azide substitution efficiency .
- Catalyst Use : Triethylamine (0.5 mL) enhances coupling reactions by neutralizing HCl byproducts .
- Reaction Time : Extended reflux (6–8 hours vs. 4 hours) may reduce side products in cyclization steps .
Q. How can researchers resolve contradictions in structural data (e.g., crystallographic vs. computational predictions)?
- Answer : X-ray crystallography provides definitive bond angles and torsion angles. For example, in related acetamide-thiazole hybrids, the dichlorophenyl and thiazole rings exhibit a 61.8° dihedral angle, which may conflict with computational models. Pairwise hydrogen bonding (N–H⋯N, R_2$$^2(8) motifs) further validates crystal packing . Discrepancies should be addressed via DFT calculations (e.g., B3LYP/6-31G*) .
Q. What strategies are recommended for designing bioisosteric analogs of this compound?
- Answer : Focus on modifying the thiazole or naphthamide moieties:
- Thiazole Substitutions : Replace 4,5-dimethyl groups with electron-withdrawing groups (e.g., -CF) to alter electronic properties, as seen in 4-(trifluoromethyl)phenyl analogs .
- Naphthamide Variations : Introduce cyano or hydrazide groups at the 4-position, following protocols for pyrazole-thiazole hybrids .
Q. How can the hydrochloride salt’s stability be assessed under experimental storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Monitor decomposition via DSC/TGA (melting point: 196–201°C for related hydrochlorides) .
- Hygroscopicity : Store under nitrogen and assess mass changes at 25°C/60% RH.
- pH Stability : Test solubility and degradation in buffers (pH 1–12) using HPLC .
Methodological Tables
Table 1 : Key Synthetic Parameters for Naphthamide-Thiazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC·HCl (1.5 eq) | |
| Solvent System | Dichloromethane + TEA | |
| Reaction Time | 4–6 hours (reflux) | |
| Purification | Ethanol recrystallization |
Table 2 : NMR Chemical Shifts for Critical Protons
| Proton Type | δ Range (ppm) | Functional Group | Reference |
|---|---|---|---|
| Aromatic C–H | 7.08–7.88 | Naphthamide/Thiazole | |
| NH (amide) | 10.01–11.42 | Secondary amide | |
| CH (dimethyl) | 2.15–2.50 | N,N-Dimethylaminoethyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
